Sodium pyridine-2-sulfinate (CAS 24367-66-6) is a bench-stable, crystalline organosulfur salt that serves as a highly reliable nucleophilic coupling partner and sulfonyl radical precursor. Melting at approximately 292 °C, this reagent fundamentally addresses the notorious "2-pyridyl problem" encountered in transition-metal catalysis and circumvents the severe instability of its corresponding sulfonyl chloride. By providing a robust, easily handled source of both the 2-pyridyl and 2-pyridylsulfonyl moieties, it has become a critical building block for the reproducible synthesis of pharmaceuticals, agrochemicals, and complex bipyridine ligands in both discovery and process chemistry [1].
Attempting to substitute sodium pyridine-2-sulfinate with traditional 2-pyridyl donors routinely leads to synthesis failure or poor reproducibility. Pyridine-2-boronic acids and their esters suffer from rapid protodeboronation under standard Suzuki-Miyaura conditions, leading to disastrously low yields and requiring extensive, substrate-specific optimization [1]. Similarly, the direct procurement and use of pyridine-2-sulfonyl chloride is hampered by its extreme sensitivity to moisture and temperature, causing rapid hydrolysis and SO2 extrusion during storage or handling . Consequently, procurement of the stable sulfinate salt is practically mandatory for scalable, reproducible installation of the 2-pyridyl group without the severe supply chain and shelf-life bottlenecks of its analogs.
In palladium-catalyzed cross-coupling reactions, sodium pyridine-2-sulfinate delivers exceptional yields, completely bypassing the instability of boronate analogs. For example, the coupling of unsubstituted sodium pyridine-2-sulfinate with 1-bromo-4-fluorobenzene proceeds in 95% yield under optimized conditions [1]. In stark contrast, historical industrial data shows that pyridine-2-boronates suffer from severe protodeboronation, with a vast majority of attempted Suzuki-Miyaura couplings failing to achieve even a 20% yield [2].
| Evidence Dimension | Cross-coupling reaction yield |
| Target Compound Data | 95% yield with 1-bromo-4-fluorobenzene |
| Comparator Or Baseline | Pyridine-2-boronic acid (historically <20% yield in most industrial applications) |
| Quantified Difference | >75% absolute yield improvement over traditional boronate baselines |
| Conditions | Pd(OAc)2, PCy3, K2CO3, 150 °C |
Secures high-yielding, reproducible C-C bond formation for 2-substituted pyridines, eliminating the severe synthesis bottlenecks of unstable boronates.
Pyridine-2-sulfonyl chloride is notoriously unstable, rapidly hydrolyzing or extruding SO2 upon exposure to ambient moisture, which severely limits its commercial viability and shelf-life . Sodium pyridine-2-sulfinate, conversely, is a highly stable crystalline powder (melting point ~292 °C) that can be stored long-term without degradation. It can be readily treated with N-chlorosuccinimide (NCS) to generate the sulfonyl chloride in situ, providing identical downstream reactivity without the storage hazards.
| Evidence Dimension | Shelf-life and thermal/moisture stability |
| Target Compound Data | Bench-stable solid (mp 292 °C), suitable for long-term storage |
| Comparator Or Baseline | Pyridine-2-sulfonyl chloride (rapidly decomposes via hydrolysis/SO2 extrusion) |
| Quantified Difference | Months/years of stability vs. hours/days of viability under standard conditions |
| Conditions | Standard laboratory storage and handling |
Allows procurement of a bulk-stable reagent that eliminates the need for hazardous, freshly prepared, or rapidly degrading sulfonyl chloride inventories.
Mechanistic studies reveal that sodium pyridine-2-sulfinate operates via a distinct catalytic pathway compared to carbocyclic sulfinates. The reaction exhibits a first-order dependence on Pd(OAc)2, indicating that a stable chelated Pd(II) sulfinate complex is the resting state, and the extrusion of SO2 is the turnover-limiting step [1]. This contrasts with carbocyclic sulfinates (e.g., sodium 4-methylbenzenesulfinate), which show a half-order dependence where transmetalation is turnover-limiting [1].
| Evidence Dimension | Kinetic dependence on palladium catalyst |
| Target Compound Data | First-order dependence (rate ∝[Pd(OAc)2]) |
| Comparator Or Baseline | Sodium 4-methylbenzenesulfinate (half-order dependence) |
| Quantified Difference | Shift in turnover-limiting step from transmetalation to SO2 extrusion |
| Conditions | Kinetic analysis of Pd-catalyzed desulfinative cross-coupling |
Understanding this unique kinetic profile allows process chemists to rationally optimize catalyst loading and temperature for scale-up.
Beyond cross-coupling, sodium pyridine-2-sulfinate serves as an effective sulfonyl radical precursor under mild visible-light photoredox conditions. In the tandem sulfonylation/cyclization of unactivated indoloalkynes, it successfully affords complex sulfonated indolo[1,2-a]quinolines without the need for harsh thermal initiators or strong oxidants [1]. This demonstrates its superior processability in modern, eco-friendly cascade reactions compared to traditional electrophilic sulfonylating agents.
| Evidence Dimension | Compatibility with room-temperature photoredox conditions |
| Target Compound Data | Successfully generates 2-pyridylsulfonyl radicals via single-electron transfer |
| Comparator Or Baseline | Traditional thermal radical initiators or electrophilic sulfonyl chlorides |
| Quantified Difference | Enables room-temperature visible-light cascade reactions |
| Conditions | Na2-eosin Y photocatalyst, blue LEDs, room temperature |
Provides a mild, eco-friendly route to complex 2-pyridyl sulfones without requiring harsh oxidants or high temperatures.
The primary choice for installing 2-pyridyl groups onto aryl or heteroaryl halides, entirely bypassing the instability and low yields associated with 2-pyridyl boronates in medicinal chemistry library synthesis[1].
Procured as a bench-stable precursor to generate pyridine-2-sulfonyl chloride via N-chlorosuccinimide (NCS) oxidation, enabling the reliable synthesis of sulfonamides without the need to store unstable acid chlorides .
Ideal for visible-light-mediated radical cascades to synthesize 2-pyridyl sulfones, leveraging its ability to form sulfonyl radicals under mild, room-temperature conditions with organic dyes like Eosin Y[2].
Irritant